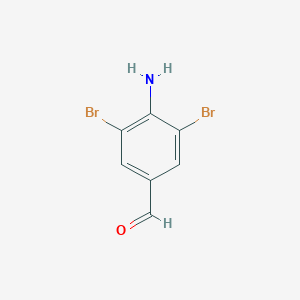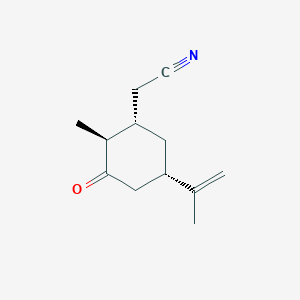
4-Amino-3,5-dibromobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3,5-dibromobenzaldehyde is an organic compound with the molecular formula C₇H₅Br₂NO. It is characterized by a benzene ring substituted with two bromine atoms, an amino group, and an aldehyde group. This compound is commonly used in organic synthesis and medicinal chemistry as a building block for the preparation of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Amino-3,5-dibromobenzaldehyde involves the reduction of ortho-nitrobenzaldehyde using iron powder and glacial acetic acid, followed by bromination with bromine. The reaction conditions typically include refluxing the mixture for 40-60 minutes, cooling, and then adding bromine to achieve bromination .
Another method involves the use of metal catalysts such as 5% palladium-charcoal and skeletal nickel for hydrogenation reduction, followed by oxidation-reduction using hydrogen peroxide and bromination with hydrobromic acid. This method is advantageous for industrial production due to its higher yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dibromobenzaldehyde undergoes various types of chemical reactions, including:
Condensations: The compound can participate in condensation reactions to form imines and other derivatives.
Nucleophilic Substitutions: The presence of bromine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidations: The aldehyde group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of amines or amino esters in the presence of a base such as triethylamine.
Nucleophilic Substitutions: Common reagents include nucleophiles like amines or thiols.
Oxidations: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Major Products Formed
Condensation Products: Imines and Schiff bases.
Substitution Products: Substituted benzaldehydes.
Oxidation Products: Carboxylic acids.
Scientific Research Applications
4-Amino-3,5-dibromobenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dibromobenzaldehyde involves its reactivity with various molecular targets. For instance, it can form Schiff bases with amines, which can then undergo further reactions to yield biologically active compounds. The presence of bromine atoms enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromobenzaldehyde: Similar structure but with the amino group in a different position.
3,5-Dibromobenzaldehyde: Lacks the amino group, making it less reactive in certain types of reactions.
Uniqueness
4-Amino-3,5-dibromobenzaldehyde is unique due to the presence of both amino and aldehyde groups, which allows it to participate in a wide range of chemical reactions. Its dual functionality makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-amino-3,5-dibromobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFGYJWGASPRHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(8a-[(acetyloxy)methyl]-5-methyl-6-oxo-2,3,4,6,7,8-hexahydro-1(1H)-naphthalenyl)methyl acetate](/img/structure/B372409.png)


![2-[(butylsulfanyl)methylene]-5,5,8a-trimethyloctahydro-1(2H)-naphthalenone](/img/structure/B372414.png)

![{3,3-Dimethyl-2-[(phenylsulfanyl)methyl]-1-cyclohexen-1-yl}methanol](/img/structure/B372418.png)





![N,N-diethyl-N-[5-phenyl-3-(phenylsulfanyl)-3H-azepin-2-yl]amine](/img/structure/B372430.png)
![5-Decylhexahydrofuro[2,3-b]furan-2-ol](/img/structure/B372431.png)

